molecular formula C15H17BrN2O3 B2953732 4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile CAS No. 2224467-25-6

4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile

Cat. No. B2953732
CAS RN: 2224467-25-6
M. Wt: 353.216
InChI Key: KKASOPFVCAIFIW-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as BPCM and is used as a building block in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of BPCM and its derivatives is based on their ability to inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the suppression of cell growth and proliferation, making them potential targets for cancer therapy.
Biochemical and Physiological Effects:
BPCM and its derivatives have been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of angiogenesis. In addition, BPCM has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPCM is its versatility as a building block in the synthesis of various compounds. However, the synthesis of BPCM and its derivatives can be challenging due to the complexity of the reaction and the need for specialized equipment. In addition, the toxicity of BPCM and its derivatives can be a limitation in certain experiments.

Future Directions

There are several future directions for research involving BPCM and its derivatives. One potential direction is the development of more efficient synthesis methods that can be used to produce BPCM and its derivatives in larger quantities. Another direction is the investigation of the potential therapeutic applications of BPCM and its derivatives in the treatment of various diseases. Finally, the development of more selective inhibitors of protein kinases using BPCM as a building block is another potential direction for future research.
Conclusion:
In conclusion, BPCM is a chemical compound that has potential applications in scientific research. Its versatility as a building block in the synthesis of various compounds and its ability to inhibit the activity of protein kinases make it a promising target for further investigation. However, the synthesis of BPCM and its derivatives can be challenging and their toxicity can be a limitation in certain experiments. Future research should focus on developing more efficient synthesis methods and investigating the potential therapeutic applications of BPCM and its derivatives.

Synthesis Methods

The synthesis of BPCM involves the reaction of 3-bromo-5-propan-2-yloxybenzoyl chloride with morpholine-3-carbonitrile in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield.

Scientific Research Applications

BPCM has been used as a building block in the synthesis of various compounds that have potential applications in scientific research. One of the most notable applications of BPCM is in the synthesis of inhibitors of protein kinases. These inhibitors have been shown to have potential therapeutic applications in the treatment of various diseases such as cancer.

properties

IUPAC Name

4-(3-bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-10(2)21-14-6-11(5-12(16)7-14)15(19)18-3-4-20-9-13(18)8-17/h5-7,10,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKASOPFVCAIFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)N2CCOCC2C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile

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